molecular formula C18H17ClN2OS B2548084 (2-chlorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851803-40-2

(2-chlorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2548084
CAS No.: 851803-40-2
M. Wt: 344.86
InChI Key: ORSUKJUIJIMHCB-UHFFFAOYSA-N
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Description

The compound “(2-chlorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a structurally complex imidazole derivative characterized by a 4,5-dihydroimidazole core substituted with a 2-chlorophenyl methanone group and a 3-methylbenzyl thioether moiety. This architecture combines aromatic, sulfur-containing, and ketone functionalities, which may confer unique physicochemical and biological properties. The 4,5-dihydroimidazole (imidazoline) scaffold is well-documented for its pharmacological relevance, including antihypertensive, anti-inflammatory, and antimicrobial activities . The 2-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the 3-methylbenzyl thioether could modulate metabolic stability and bioavailability.

Properties

IUPAC Name

(2-chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-13-5-4-6-14(11-13)12-23-18-20-9-10-21(18)17(22)15-7-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSUKJUIJIMHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the Thioether Group: The thioether group can be introduced via nucleophilic substitution reactions using thiols and alkyl halides.

    Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorinating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Properties

Research indicates that imidazole derivatives often exhibit significant anticancer activities. The presence of the imidazole ring in this compound suggests potential interactions with biological targets involved in cancer proliferation.

Mechanisms of Action:

  • Inhibition of Farnesyltransferase (FT): Similar compounds have shown effectiveness against various cancer cell lines by inhibiting FT, an enzyme critical for cancer cell growth.
  • Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study: Antitumor Activity

  • A study demonstrated that specific substitutions on the imidazole ring enhanced anticancer activity against breast cancer cell lines, with significant cytotoxicity observed at concentrations as low as 10 µM.
CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)10.0 ± 2.5
Compound BMDA-MB-231 (Triple Negative Breast Cancer)15.0 ± 3.0

Antimicrobial Activity

The structure of the compound also suggests potential antimicrobial properties. Thioether-containing compounds have been reported to exhibit both antibacterial and antifungal activities.

Mechanisms of Action:

  • Enzyme Inhibition: The imidazole ring can interact with metal ions in active sites of enzymes, inhibiting their function.
  • Disruption of Membrane Integrity: Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell death.

Case Study: Antimicrobial Evaluation

  • A study evaluated thioether derivatives against various pathogens, demonstrating significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
PathogenMinimal Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli30 µg/mL

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The thioether group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Activities/Properties Reference
Target Compound 4,5-Dihydroimidazole 2-Chlorophenyl methanone, 3-methylbenzyl thio 360.87* Potential antimicrobial, anti-inflammatory (hypothesized)
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (QFM) 4,5-Dihydroimidazole 2-Chlorobenzyl thio 226.73 Unspecified (structural analogue)
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Imidazole 4,5-Diphenyl, 2-thiophene 316.42 Catalytic applications, synthetic intermediate
1-Amino-2-(3-chlorobenzothiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one (C1) Oxazolone-fused imidazole Chlorobenzothiophene, dimethylamino benzylidene 452.94 Anticancer, antimicrobial (reported)

*Calculated based on formula.

Functional Group Contributions

  • QFM (): The simpler 2-chlorobenzyl thio substituent in QFM lacks the methanone group present in the target compound. This difference likely reduces QFM’s molecular rigidity and binding affinity compared to the target compound, which benefits from the planar, electron-withdrawing ketone group .
  • However, the absence of a chlorophenyl group could limit their bioactivity spectrum compared to the target compound .
  • However, the target compound’s thioether linkage may offer superior metabolic stability over the ester groups in C1 .

Pharmacological and Physicochemical Properties

  • Biological Activity: Imidazoline derivatives with chlorinated aromatic groups, such as 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, demonstrate antihypertensive and anti-inflammatory effects . The target compound’s methanone group may further enhance these activities by stabilizing interactions with polar residues in enzyme active sites.
  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step functionalization of the imidazoline core, similar to methods described for C1 and C2 in (e.g., condensation, thioether formation) .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and detect impurities (e.g., residual solvents or unreacted intermediates) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Melting Point Analysis : Consistency with literature values (e.g., derivatives in the 110–135°C range ).
  • Elemental Analysis : Quantifying C, H, N, S content to validate stoichiometry.

What strategies improve synthetic yield for this compound?

Q. Advanced

  • Substituent Optimization : Electron-donating groups on the benzyl thioether (e.g., 3-methyl) enhance nucleophilic reactivity, as seen in derivatives with 35–40% yields .
  • Catalyst Screening : Transition metals (e.g., Pd/Cu) or Lewis acids (e.g., ZnCl2_2) can accelerate coupling steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reducing steric hindrance in cyclization steps .

How can structure-activity relationships (SAR) be evaluated for pharmacological potential?

Q. Advanced

  • Bioisosteric Replacement : Modify the thioether (e.g., replace 3-methylbenzyl with furanyl or thiophenyl groups) to assess impact on bioactivity .
  • In Silico Docking : Molecular docking studies against target proteins (e.g., kinases or receptors) to predict binding affinity .
  • In Vitro Assays : Test derivatives for anti-inflammatory or antimicrobial activity using standardized protocols (e.g., COX-2 inhibition or MIC determination) .

What methods assess the compound’s stability under experimental conditions?

Q. Basic

  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., stability up to 150°C) .
  • pH Stability Studies : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC .
  • Light Exposure Tests : Accelerated photostability studies under UV/visible light to identify photosensitive functional groups .

How can computational modeling guide the design of derivatives with enhanced properties?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and redox behavior .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes .
  • QSAR Modeling : Correlate substituent parameters (e.g., Hammett constants) with bioactivity data to prioritize synthetic targets .

What analytical approaches validate batch-to-batch consistency in synthesis?

Q. Advanced

  • HPLC-PDA : Use photodiode array detection to quantify impurities and ensure <1% variance in purity .
  • Chiral Chromatography : Resolve enantiomers if stereocenters are present (e.g., dihydroimidazole derivatives) .
  • X-ray Powder Diffraction (XRPD) : Confirm crystalline form consistency, critical for reproducibility in pharmacological studies .

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